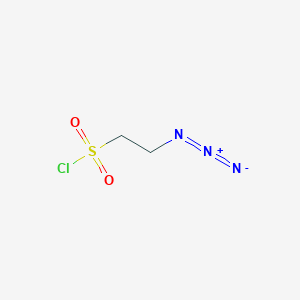

2-Azidoethane-1-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-azidoethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4ClN3O2S/c3-9(7,8)2-1-5-6-4/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNADWWQVAAOJDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)Cl)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803566-17-7 | |

| Record name | 2-azidoethane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Azidoethane 1 Sulfonyl Chloride

Precursor Synthesis Strategies

The synthesis of 2-Azidoethane-1-sulfonyl chloride is fundamentally reliant on the effective preparation of its precursors. These precursors are primarily halogenated ethanesulfonyl chlorides or related derivatives which possess a suitable leaving group for the subsequent introduction of the azide (B81097) functionality.

Synthesis of Ethane-1,2-disulfonyl chloride Analogs

Ethane-1,2-disulfonyl dichloride serves as a relevant analog and building block in organic synthesis. nih.govchemicalbook.comindiafinechemicals.com It is a compound with the molecular formula C₂H₄Cl₂O₄S₂ and a molecular weight of approximately 227.1 g/mol . nih.gov

The synthesis of such disulfonyl chlorides generally follows established protocols for converting sulfur-containing compounds into their corresponding sulfonyl chlorides. A primary route involves the oxidative chlorination of the corresponding dithiol (ethane-1,2-dithiol) or its disulfide derivative. Alternatively, the synthesis can proceed from the corresponding sulfonic acid, ethane-1,2-disulfonic acid, by treating it with a chlorinating agent. nih.gov

Table 1: Properties of Ethane-1,2-disulfonyl dichloride

| Property | Value |

|---|---|

| IUPAC Name | ethane-1,2-disulfonyl chloride nih.gov |

| Molecular Formula | C₂H₄Cl₂O₄S₂ nih.gov |

| Molecular Weight | 227.1 g/mol nih.gov |

| InChIKey | VRHMNTYGRQBMGR-UHFFFAOYSA-N nih.gov |

| CAS Number | 31469-08-6 nih.gov |

Preparation of Halogenated Ethanesulfonyl Chlorides (e.g., 2-Chloroethane-1-sulfonyl chloride)

2-Chloroethane-1-sulfonyl chloride is a critical precursor for synthesizing this compound. guidechem.comchemicalbook.com It is a liquid at room temperature and is sensitive to moisture, reacting with water. chemicalbook.com Its utility lies in its bifunctional nature, containing both a reactive sulfonyl chloride group and an alkyl chloride. guidechem.comsolubilityofthings.com

Several synthetic methods for its preparation have been reported:

From Sodium 2-hydroxyethanesulfonate (B1228491) (Isethionate): A common laboratory and industrial method involves the reaction of sodium 2-hydroxyethanesulfonate with chlorinating agents. Reagents such as phosphorus pentachloride (PCl₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂) in the presence of dimethylformamide (DMF) are effective for this transformation, converting both the hydroxyl and the sulfonate groups to chlorides. cdnsciencepub.comgoogle.com One patented procedure describes this reaction using DMF and a chlorobenzene (B131634) solvent, achieving high purity and yield. google.com

From Divinyl Disulfide: An alternative patented process describes the synthesis of ethylene (B1197577) sulfonyl chloride (a related compound) by reacting divinyl disulfide with water and chlorine in a suitable solvent like glacial acetic acid at temperatures between 0-40°C. google.com

Table 2: Properties of 2-Chloroethane-1-sulfonyl chloride

| Property | Value |

|---|---|

| IUPAC Name | 2-Chloroethane-1-sulfonyl chloride |

| Molecular Formula | C₂H₄Cl₂O₂S chemicalbook.com |

| Molecular Weight | 163.02 g/mol chemicalbook.com |

| CAS Number | 1622-32-8 chemicalbook.com |

| Density | 1.56 g/mL at 25 °C chemicalbook.com |

| Boiling Point | 84-86 °C at 15 mmHg chemicalbook.com |

| Appearance | Colorless to pale yellow liquid guidechem.com |

Synthesis of Sulfonyl Chloride Precursors from Thiol Derivatives

The formation of sulfonyl chlorides from thiol (mercaptan) derivatives is a fundamental and widely used transformation in organic chemistry. This approach involves the oxidation of the sulfur atom and concurrent chlorination.

Oxidative chlorosulfonation provides a direct pathway from thiols or their derivatives to sulfonyl chlorides. This method circumvents the need to first prepare and isolate sulfonic acids. Various reagent systems have been developed to achieve this transformation efficiently. cdnsciencepub.com A key challenge in the synthesis of hydroxyalkanesulfonyl chlorides is that many reagents that convert a sulfo group to a chlorosulfonyl group can also replace the hydroxyl group with a chloride. cdnsciencepub.com

A one-pot method for synthesizing sulfonyl azides involves the initial oxidation of thiols with N-chlorosuccinimide (NCS) and tetrabutylammonium (B224687) chloride, followed by the addition of sodium azide to the in situ generated sulfonyl chloride. organic-chemistry.org Another approach describes a one-pot synthesis of sulfonyl azides from sulfonic acids using trichloroacetonitrile, triphenylphosphine (B44618), and sodium azide at room temperature. lookchem.com

Table 3: Selected Reagents for Oxidative Chlorosulfonation

| Reagent System | Substrate | Key Features |

|---|---|---|

| N-Chlorosuccinimide (NCS) / Bu₄NCl | Thiols | Enables one-pot synthesis of sulfonyl azides by subsequent reaction with NaN₃. organic-chemistry.org |

| Trichloroacetonitrile / PPh₃ / NaN₃ | Sulfonic Acids | One-pot conversion to sulfonyl azides under mild, room temperature conditions. lookchem.com |

| PCl₅ / POCl₃ / SOCl₂-DMF | Sodium 2-hydroxyethanesulfonate | Effective for converting both hydroxyl and sulfonate groups to chlorides, yielding 2-chloroethanesulfonyl chloride. cdnsciencepub.com |

Methodologies that facilitate the direct conversion of thiols to sulfonyl chlorides in a single, efficient step are highly valuable. These methods are characterized by their operational simplicity and often high yields.

One notable method involves the use of a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂). This system acts as a highly reactive reagent for the direct oxidative conversion of various thiol derivatives into their corresponding sulfonyl chlorides with high purity. tandfonline.com The reaction is typically fast and can be performed under mild conditions.

Formation of Sulfonyl Chloride Intermediates from Sulfonate Salts

The conversion of sulfonic acids or their corresponding salts into sulfonyl chlorides is a classic and reliable synthetic strategy. This transformation is typically achieved by treatment with strong chlorinating agents.

Common reagents for this conversion include:

Thionyl chloride (SOCl₂) lookchem.com

Phosphorus oxychloride (POCl₃) lookchem.com

Phosphorus pentachloride (PCl₅) lookchem.com

Cyanuric chloride lookchem.comijsrst.com

For instance, the reaction of sodium 2-hydroxyethanesulfonate with agents like PCl₅ or POCl₃ effectively produces 2-chloroethane-1-sulfonyl chloride. cdnsciencepub.com Similarly, various sulfonic acids can be converted to their sulfonyl chlorides in situ and then reacted with sodium azide in the same pot to yield sulfonyl azides. ijsrst.com This one-pot procedure avoids the isolation of the often unstable sulfonyl chloride intermediate. researchgate.netlookchem.comijsrst.com

Azidation Strategies for this compound

The core of synthesizing this compound lies in the effective incorporation of the azido (B1232118) group. The primary approaches involve direct substitution of a halide or the addition of an azide across a double bond.

The most direct and widely utilized method for preparing this compound is the nucleophilic substitution reaction of a halogenated precursor, most commonly 2-chloroethanesulfonyl chloride, with an azide salt. wikipedia.orgchemimpex.com This reaction follows a standard SN2 mechanism where the azide ion (N₃⁻) acts as the nucleophile, displacing the chloride ion from the carbon atom adjacent to the sulfonyl chloride group. researchgate.netlibretexts.orglibretexts.org

The reaction is typically performed by treating 2-chloroethanesulfonyl chloride with sodium azide (NaN₃) in a polar aprotic solvent. researchgate.netorganic-chemistry.org The choice of solvent is crucial to dissolve the azide salt and facilitate the substitution reaction while being compatible with the reactive sulfonyl chloride moiety.

General Reaction Scheme: ClCH₂CH₂SO₂Cl + NaN₃ → N₃CH₂CH₂SO₂Cl + NaCl

The efficiency of the reaction can be influenced by several factors, including temperature, reaction time, and the solvent system. While some substitution reactions on sulfonyl chlorides proceed rapidly at room temperature, others may require mild heating to achieve a reasonable rate and yield. researchgate.net

| Parameter | Condition | Rationale | Source |

| Precursor | 2-Chloroethanesulfonyl chloride | Readily available halogenated starting material. sigmaaldrich.com | wikipedia.org, chemimpex.com |

| Reagent | Sodium Azide (NaN₃) | Common, effective, and accessible source of the azide nucleophile. | researchgate.net, organic-chemistry.org |

| Solvent | Polar aprotic (e.g., Acetonitrile, PEG-400) | Solubilizes reagents and facilitates SN2 displacement without reacting with the sulfonyl chloride. | researchgate.net |

| Temperature | Room Temperature to 50°C | Balances reaction rate with the thermal stability of the azide product. | researchgate.net |

| Workup | Aqueous wash and extraction | Removes inorganic salts (e.g., NaCl) and isolates the organic product. | researchgate.net |

Diazo transfer reactions represent an alternative, albeit less direct, pathway for introducing azide functionality. rsc.orgnih.gov These processes typically involve the reaction of a primary amine with a diazo-transfer reagent, such as imidazole-1-sulfonyl azide or its stable salts, to yield the corresponding azide. nih.govresearchgate.net For the synthesis of this compound, this would necessitate a precursor like 2-aminoethane-1-sulfonyl chloride.

A significant advancement in this area is the development of 'sulfonyl-azide-free' (SAFE) protocols, which generate the diazo transfer reagent in situ from non-explosive precursors like sodium azide and a sulfonyl chloride in an aqueous medium. organic-chemistry.org This enhances the safety profile of the synthesis. rsc.orgorganic-chemistry.org

An alternative strategy involves the vicinal functionalization of an unsaturated precursor, such as vinylsulfonyl chloride (ethenesulfonyl chloride). chemical-suppliers.euchemblink.com This approach would involve the addition of an azide source across the carbon-carbon double bond. For instance, the reaction of vinylsulfonyl chloride with an azide reagent in the presence of a halogen source could potentially lead to a halo-azido-ethanesulfonyl chloride intermediate, which could then be converted to the desired product. This method allows for the simultaneous introduction of the azide and another functional group in a single step.

Introduction of Azido Groups via Diazo Transfer Processes

One-Pot and Cascade Reaction Approaches for Synthesis

To improve efficiency, reduce waste, and simplify purification, one-pot and cascade reactions are highly desirable. For this compound, a one-pot synthesis could begin with a precursor like 2-chloroethanethiol (B1616227) or its corresponding sulfonic acid. organic-chemistry.orglookchem.com

In such a process, the thiol can be oxidized and chlorinated in situ to form the 2-chloroethanesulfonyl chloride intermediate. organic-chemistry.org Without isolation, a nucleophilic azide source like sodium azide is then added to the same reaction vessel to perform the substitution, yielding the final product. organic-chemistry.orgorganic-chemistry.org This telescoped approach avoids the isolation of the often-sensitive sulfonyl chloride intermediate.

Example of a One-Pot Sequence from a Thiol: ClCH₂CH₂SH → [Oxidation/Chlorination] → [ClCH₂CH₂SO₂Cl] → [Azidation with NaN₃] → N₃CH₂CH₂SO₂Cl

This methodology has been successfully applied to the synthesis of various sulfonyl azides from thiols, using reagents like N-chlorosuccinimide (NCS) for the oxidative chlorination step. organic-chemistry.org

| Step | Reagents | Purpose | Source |

| 1. In situ Sulfonyl Chloride Formation | Thiol, N-Chlorosuccinimide (NCS), H₂O | Oxidative chlorination of the thiol to the sulfonyl chloride. | organic-chemistry.org |

| 2. Azidation | Sodium Azide (NaN₃) | Nucleophilic substitution of the chloride. | organic-chemistry.org, organic-chemistry.org |

| Solvent | Acetonitrile | A single solvent suitable for both reaction stages. | organic-chemistry.org |

| Advantage | Operational simplicity, avoids isolation of intermediate. | Reduces handling of sensitive compounds and simplifies the overall process. | researchgate.net, organic-chemistry.org |

Scale-Up Considerations in Synthetic Protocols

Transitioning the synthesis of this compound from the laboratory bench to a larger scale introduces significant challenges related to safety, process control, and efficiency.

Safety: The primary concern is the handling of azides, which are potentially explosive, especially when heated or subjected to shock. Scale-up requires robust safety protocols and may favor methods that generate azides in situ or use more stable azide transfer reagents. rsc.orgorganic-chemistry.org The use of corrosive reagents like chlorosulfonic acid or thionyl chloride also necessitates specialized equipment. mdpi.com

Process Control: Maintaining consistent reaction conditions (temperature, mixing, addition rates) is critical for ensuring product quality and safety. On a larger scale, exothermic events can be more difficult to control. The development of automated continuous flow systems offers a significant advantage over traditional batch processing. mdpi.com Continuous stirred-tank reactors (CSTRs) can provide better temperature management, improved mixing, and a more consistent product profile. mdpi.com

Reactivity and Reaction Mechanisms of 2 Azidoethane 1 Sulfonyl Chloride

Reactions Involving the Sulfonyl Chloride Moiety

The sulfonyl chloride group is a highly reactive functional group, making 2-azidoethane-1-sulfonyl chloride a versatile reagent in organic synthesis. Its reactivity is primarily centered around the electrophilic sulfur atom, which is susceptible to attack by a wide range of nucleophiles.

Nucleophilic substitution at the sulfonyl sulfur is a cornerstone of the reactivity of this compound. This process generally proceeds through an SN2-type mechanism, involving a single transition state. nih.gov The rate and outcome of these reactions can be influenced by factors such as the nature of the nucleophile, solvent, and the presence of catalysts.

The reaction of this compound with primary and secondary amines is a widely used method for the synthesis of sulfonamides. researchgate.netnih.govsigmaaldrich.com This reaction typically proceeds readily, often in the presence of a base to neutralize the hydrogen chloride byproduct. rsc.orglibretexts.org The resulting sulfonamides are important structural motifs in medicinal chemistry. sigmaaldrich.com

The general reaction is as follows:

N3CH2CH2SO2Cl + R1R2NH → N3CH2CH2SO2NR1R2 + HCl

Microwave-assisted, solvent-free conditions have been developed for the efficient synthesis of sulfonamides from sulfonyl chlorides and amines, offering an environmentally friendly alternative to traditional methods. rsc.org The mechanism under these conditions is proposed to involve the activation of the sulfonyl chloride by microwave irradiation, making the sulfonyl group more susceptible to nucleophilic attack by the amine. rsc.org

Table 1: Examples of Sulfonamide Formation

| Amine | Product | Conditions | Yield (%) |

|---|---|---|---|

| Aniline | N-Phenyl-2-azidoethanesulfonamide | Microwave, 3 min | 97 rsc.org |

| Benzylamine | N-Benzyl-2-azidoethanesulfonamide | Not specified | Not specified |

It has been noted that sterically hindered amines can give excellent yields of the corresponding sulfonamides. nih.gov

This compound can react with alcohols to form sulfonate esters. This reaction is analogous to the formation of sulfonamides and is typically carried out in the presence of a base. libretexts.orgyoutube.comchemguide.co.uk The resulting sulfonate esters are useful as intermediates in organic synthesis, as the sulfonate group is a good leaving group. libretexts.org

N3CH2CH2SO2Cl + ROH → N3CH2CH2SO2OR + HCl

Furthermore, the chloride in this compound can be displaced by a fluoride (B91410) ion to yield 2-azidoethane-1-sulfonyl fluoride. This conversion can be achieved using a direct chloride/fluoride exchange with potassium fluoride in a water/acetone biphasic mixture. nih.gov Sulfonyl fluorides are valuable reagents in their own right, particularly in the context of "click chemistry". researchgate.netnih.gov

N3CH2CH2SO2Cl + KF → N3CH2CH2SO2F + KCl

A new reagent, 2-azidoethane-1-sulfonyl fluoride (ASF), has been synthesized from 2-chloroethane-1-sulfonyl fluoride and possesses two selectively clickable functionalities for both CuAAC and SuFEx click reactions. researchgate.net

Table 2: Formation of Sulfonates and Sulfonyl Fluorides

| Reactant | Product | Reagent |

|---|---|---|

| Ethanol | Ethyl 2-azidoethanesulfonate | Not specified |

| Methanol | Methyl 2-azidoethanesulfonate | Not specified |

The transfer of the 2-azidoethanesulfonyl group to a nucleophile is a key mechanistic step in the reactions of this compound. These sulfonyl transfer reactions are generally considered to proceed via a concerted SN2-type mechanism. nih.gov However, depending on the substituents and reaction conditions, the transition state can vary from "tighter" to "looser". nih.gov

Studies on related arenesulfonyl chlorides have shown that the presence of ortho-alkyl groups can counterintuitively accelerate the rate of nucleophilic substitution at the sulfonyl sulfur. nih.gov This has been attributed to a rigid and sterically congested ground state structure that is closer in energy to the transition state. nih.gov While specific mechanistic studies on this compound are not extensively detailed in the provided results, the general principles of sulfonyl transfer reactions are applicable. The reaction of sulfonyl azides, which can be formed from sulfonyl chlorides, with nucleophiles is also a well-established process. nih.govorganic-chemistry.orgnih.govsigmaaldrich.com

This compound can participate in reactions with unsaturated compounds, such as alkenes and alkynes. magtech.com.cn These reactions can lead to the formation of cyclic structures.

While specific examples of [2+2] annulations involving this compound are not explicitly detailed, the general reactivity of sulfonyl chlorides suggests its potential to participate in such reactions. magtech.com.cn For instance, sulfonyl chlorides can react with aldimines in the presence of a promoter like DMF/dimethyl sulfate (B86663) to afford β-sultams via a [2+2] annulation, with a preference for the cis isomer. researchgate.net The azide (B81097) functionality in this compound could potentially be involved in subsequent cycloaddition reactions, offering a route to complex heterocyclic systems. beilstein-journals.orgnih.govnih.govresearchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Azidoethane-1-sulfonyl fluoride |

| 2-Chloroethane-1-sulfonyl fluoride |

| N-Phenyl-2-azidoethanesulfonamide |

| N-Benzyl-2-azidoethanesulfonamide |

| 1-(2-Azidoethylsulfonyl)pyrrolidine |

| Ethyl 2-azidoethanesulfonate |

| Methyl 2-azidoethanesulfonate |

| Potassium fluoride |

| Potassium chloride |

| Aniline |

| Benzylamine |

| Pyrrolidine |

| Ethanol |

| Methanol |

| Hydrogen chloride |

| Dimethyl formamide |

| Dimethyl sulfate |

Reactions with Unsaturated Compounds

Chlorosulfonylation Reactions

Chlorosulfonylation refers to the introduction of a chlorosulfonyl (-SO₂Cl) group onto a molecule. In the context of this compound, this functional group is already present. The synthesis of such alkanesulfonyl chlorides can be achieved through various methods, including the oxidative chlorosulfonation of corresponding sulfur-containing precursors.

One common strategy involves the oxidative chlorination of S-alkyl isothiourea salts, which are themselves readily prepared from alkyl halides and thiourea. organic-chemistry.org This method is considered environmentally friendly and safe, utilizing reagents like bleach (sodium hypochlorite) or sodium chlorite (B76162) (NaClO₂) and avoiding the need for chromatographic purification. organic-chemistry.org For instance, the reaction of S-alkyl isothiourea salts with N-chlorosuccinimide (NCS) in the presence of an acid can produce sulfonyl chlorides in high yields. organic-chemistry.org Another approach involves the Sandmeyer-type reaction of anilines with a stable sulfur dioxide surrogate, such as the DABCO·(SO₂)₂ complex (DABSO), in the presence of a copper catalyst and hydrochloric acid to yield the corresponding sulfonyl chloride. organic-chemistry.org

The sulfonyl chloride group in this compound is a highly reactive electrophile. It readily reacts with nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and sulfonic acids. wikipedia.org

Table 1: Synthetic Methods for Sulfonyl Chlorides

| Precursor | Reagents | Key Features |

| S-Alkyl isothiourea salts | Bleach (NaOCl) | Clean, economic, and safe procedure. organic-chemistry.org |

| S-Alkyl isothiourea salts | Sodium chlorite (NaClO₂) | Environmentally benign, applicable to thiols, disulfides. organic-chemistry.org |

| S-Alkyl isothiourea salts | N-Chlorosuccinimide (NCS) | Utilizes easily prepared precursors. organic-chemistry.org |

| Anilines | DABSO, HCl, Cu catalyst | Sandmeyer-type reaction using a stable SO₂ surrogate. organic-chemistry.org |

| Arenes | Chlorosulfuric acid | Industrial two-step, one-pot reaction. wikipedia.org |

Radical and Ionic Pathways in Sulfonyl Chloride Reactions

The reactions of sulfonyl chlorides can proceed through either ionic or radical mechanisms, depending on the reaction conditions and substrates.

Ionic Pathways: The predominant reaction pathway for sulfonyl chlorides is ionic, involving nucleophilic substitution at the electrophilic sulfur atom. The reaction with amines to form sulfonamides is a classic example. wikipedia.orgresearchgate.net This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. researchgate.net Similarly, reaction with alcohols yields sulfonate esters, and hydrolysis with water produces sulfonic acids. wikipedia.org The high reactivity of the sulfonyl chloride group is attributed to the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom, which makes the sulfur atom highly susceptible to nucleophilic attack. lookchem.com In some cases, intramolecular cyclization can occur, as seen in the reaction of 2-hydroxyethanesulfonyl chloride, which proceeds through a transient β-sultone intermediate. researchgate.netresearchgate.net

Radical Pathways: While less common, sulfonyl chlorides can participate in radical reactions. For instance, the desulfonation of arylsulfonyl chlorides to yield aryl chlorides can proceed via a radical mechanism. wikipedia.org More relevant to the azido (B1232118) functionality, sulfonyl azides can be used in the azidation of alkyl radicals. acs.org In these reactions, an alkyl radical, generated from an alkyl iodide or dithiocarbonate, reacts with a sulfonyl azide (like ethanesulfonyl azide or benzenesulfonyl azide) to form the corresponding alkyl azide. acs.org This demonstrates the ability of the sulfonyl group to facilitate radical transformations, suggesting that under appropriate radical-initiating conditions, the this compound could potentially engage in similar pathways.

Derivatization for Analytical and Functionalization Purposes

The dual functionality of this compound makes it an excellent reagent for derivatization, enabling the introduction of an azide "handle" for subsequent functionalization, often for analytical purposes.

The sulfonyl chloride moiety can react with a wide range of nucleophilic functional groups (e.g., phenols, amines) on target molecules to form stable sulfonamide or sulfonate ester linkages. wikipedia.orgnih.gov This process attaches the azidoethylsulfonyl group to the analyte. The newly introduced azide group can then be used in highly specific "click chemistry" reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to conjugate the analyte to reporter molecules, solid supports, or biomolecules. jenabioscience.comnih.gov

A similar strategy has been demonstrated with 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC), a novel derivatization reagent used to enhance the sensitivity of liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) for the analysis of phenolic compounds. nih.gov Derivatization with DMISC improves the ionization efficiency and provides a characteristic fragment ion, thereby increasing detection sensitivity for analytes like 1-hydroxypyrene (B14473) in human urine. nih.gov By analogy, this compound can serve as a "bis-clickable" reagent, first reacting via its sulfonyl chloride group and then enabling further modification via its azido group. acs.org This approach has been used to prepare 2-azidosulfonylethyl glycosides, which are then ligated to thioacid-containing amino acids. researchgate.net

Reactions Involving the Azido Moiety

The azido group (–N₃) of this compound is a versatile functional group, primarily known for its participation in cycloaddition reactions, which form the cornerstone of "click chemistry."

Cycloaddition Reactions

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that joins an azide with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.orgnih.govwikipedia.org This reaction is a prime example of click chemistry, characterized by its high yield, mild reaction conditions (often in aqueous media), and tolerance of a wide variety of functional groups. organic-chemistry.orgbroadpharm.com

In the context of this compound, the azido group readily participates in CuAAC reactions. After the sulfonyl chloride end has been reacted with a substrate, the pendant azide can be "clicked" with an alkyne-modified reporter molecule, biomolecule, or surface. alfa-chemistry.com The reaction is catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). wikipedia.orgnih.gov The presence of accelerating ligands, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), can enhance the reaction rate and protect biomolecules from damage by reactive oxygen species generated under the reaction conditions. jenabioscience.comnih.gov

Reactions involving sulfonyl azides and terminal alkynes under copper catalysis can sometimes lead to products other than the expected triazole, especially with electron-withdrawing sulfonyl groups. nih.gov However, catalytic systems have been developed to control the selectivity and efficiently produce N-sulfonyl-1,2,3-triazoles. researchgate.net

Table 2: Key Components of a Typical CuAAC Reaction

| Component | Role | Example(s) |

| Azide | Reactant | This compound derivative |

| Alkyne | Reactant | Terminal alkyne-modified molecule |

| Copper(I) Source | Catalyst | Cu(I) complex, or Cu(II) salt + Reductant (e.g., CuSO₄ + Sodium Ascorbate) nih.govinterchim.fr |

| Ligand | Catalyst stabilization and rate acceleration | THPTA, BTTAA jenabioscience.cominterchim.fr |

| Solvent | Reaction Medium | Water, organic solvents (e.g., DMSO, t-BuOH) organic-chemistry.org |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free alternative to CuAAC. broadpharm.comjcmarot.com This reaction utilizes a strained cyclooctyne (B158145), such as a dibenzocyclooctyne (DIBO) or bicyclononyne (BCN), which reacts rapidly with azides without the need for a metal catalyst. broadpharm.comjcmarot.comnih.gov The driving force for the reaction is the release of ring strain in the cyclooctyne as it forms the stable triazole ring. jcmarot.com

The elimination of the cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems, such as labeling glycans, proteins, and lipids on living cells. nih.govuu.nl A molecule derivatized with this compound can be reacted with a cyclooctyne-tagged probe. The reaction is bioorthogonal, meaning it proceeds efficiently under biological conditions without interfering with native biochemical processes. jcmarot.com The rate of SPAAC can be exceptionally fast, and chemical modifications to the cyclooctyne can further increase the reaction rate. nih.govnih.gov The use of SPAAC has expanded beyond bioconjugation into materials science for applications like surface modification and polymer synthesis. nih.govjcmarot.com

Nitrene Formation and Subsequent Transformations

Upon thermal or photochemical activation, the azide group of this compound is expected to extrude a molecule of dinitrogen (N₂) to form a highly reactive nitrene intermediate, 2-(chlorosulfonyl)ethylnitrene. Nitrenes are electron-deficient species that can undergo a variety of subsequent transformations, including rearrangements and insertion reactions.

Nitrenes are well-known to undergo insertion into C-H bonds. The 2-(chlorosulfonyl)ethylnitrene could, in principle, undergo intramolecular C-H insertion to form a cyclic sulfonamide derivative. Intermolecular C-H insertion reactions with other organic molecules are also a possibility, leading to the formation of new C-N bonds. The selectivity of such insertion reactions (i.e., primary vs. secondary vs. tertiary C-H bonds) would depend on the specific reaction conditions and the nature of the substrate.

Reduction of Azides to Amines

The azide group of this compound can be selectively reduced to the corresponding primary amine, 2-aminoethane-1-sulfonyl chloride. This transformation is a cornerstone of azide chemistry and can be achieved through various methods.

One of the mildest and most common methods for this reduction is the Staudinger reaction . This reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an aza-ylide intermediate, which is then hydrolyzed to yield the amine and the corresponding phosphine oxide. The advantage of the Staudinger reduction is its high chemoselectivity, often leaving other functional groups, such as the sulfonyl chloride, intact.

Table 2: Common Methods for the Reduction of Organic Azides

| Reagent | Conditions | Product | Byproduct |

| Triphenylphosphine (PPh₃), then H₂O | Mild, often room temperature | Primary Amine | Triphenylphosphine oxide |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Varies, can be harsh | Primary Amine | - |

| Tin(II) chloride (SnCl₂) | Acidic or neutral conditions | Primary Amine | Tin salts |

Orthogonal Reactivity and Chemoselectivity Profiles of this compound

The presence of two distinct reactive functional groups in this compound opens up the possibility of orthogonal chemistry, where one group can be reacted selectively while the other remains unaffected. This property is highly valuable in multi-step synthesis, allowing for the sequential introduction of different molecular fragments.

Differential Activation of Azide vs. Sulfonyl Chloride Groups

The azide and sulfonyl chloride groups exhibit different reactivity profiles, which can be exploited to achieve chemoselective transformations. The sulfonyl chloride is a strong electrophile and readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and thioesters, respectively. These reactions are typically fast and occur under mild conditions.

In contrast, the azide group is generally unreactive towards common nucleophiles but participates in specific reactions like the Staudinger reduction and cycloadditions. This difference in reactivity allows for the selective functionalization of the sulfonyl chloride group in the presence of the azide. For instance, reaction with an amine would be expected to selectively form a sulfonamide, leaving the azide group available for subsequent transformations like a "click" reaction with an alkyne.

Conversely, the azide group can be selectively reduced to an amine using the Staudinger reaction without affecting the sulfonyl chloride group. This newly formed amine can then be used in further synthetic steps.

Table 3: Postulated Chemoselective Reactions of this compound (Note: This table illustrates the expected differential reactivity based on the known chemistry of azides and sulfonyl chlorides.)

| Reagent | Expected Selective Reaction Site | Product Type |

| Amine (e.g., R-NH₂) | Sulfonyl chloride | Sulfonamide |

| Alkyne (with Cu(I) catalyst) | Azide | 1,2,3-Triazole |

| Triphenylphosphine (PPh₃), then H₂O | Azide | Amine |

This orthogonal reactivity makes this compound a potentially valuable bifunctional linker in various fields, including peptide synthesis and bioconjugation, where precise control over chemical reactions is paramount. nih.govrsc.org

Lack of Specific Research on Sequential and Cascade Reactions of this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a notable absence of specific research detailing the use of This compound in the design and execution of sequential and cascade reactions. While the fields of organic and medicinal chemistry extensively report on the application of various organic azides and sulfonyl azides in such complex transformations, specific data and detailed mechanistic studies for this compound remain elusive.

General principles of reactivity for the sulfonyl azide functional group suggest its potential utility in a variety of transformations that can be incorporated into cascade sequences. These include, but are not limited to, [3+2] cycloadditions, diazo-transfer reactions, and reactions with nucleophiles to form sulfonamides or other derivatives which could then undergo further intramolecular reactions. For instance, multicomponent reactions involving sulfonyl azides, amines, and alkynes are well-documented for the synthesis of complex heterocyclic structures. rsc.orgopenaccesspub.orgresearchgate.net The azide moiety, in conjunction with the electrophilic sulfonyl chloride, presents a bifunctional scaffold that could theoretically be exploited in sequential reaction design.

However, the specific substitution pattern of this compound, with the azido group at the beta-position to the sulfonyl chloride, may influence its reactivity profile in ways that are not yet characterized in the context of cascade reactions. The interplay between the two functional groups could lead to unique intramolecular pathways or, conversely, could present synthetic challenges that have limited its exploration in this area.

Despite the broad interest in cascade reactions for the efficient synthesis of complex molecules, and the established utility of the sulfonyl azide motif, dedicated studies on this compound for these applications have not been identified in the public domain. Therefore, a detailed article on its specific role in sequential and cascade reaction design, including data tables and in-depth research findings, cannot be generated at this time due to the lack of primary source material. Further experimental research would be required to elucidate the reactivity and potential applications of this particular compound in the sophisticated realm of cascade synthesis.

Applications of 2 Azidoethane 1 Sulfonyl Chloride in Advanced Chemical Synthesis and Methodologies

As a Versatile Building Block in Organic Synthesis

The dual reactivity of 2-azidoethane-1-sulfonyl chloride makes it a valuable tool for organic chemists, allowing for the sequential or simultaneous introduction of two distinct functionalities into a molecule. This capability is particularly advantageous in the synthesis of complex organic compounds.

The presence of both a sulfonyl chloride and an azide (B81097) moiety allows for the strategic construction of complex molecular architectures. The sulfonyl chloride group can readily react with a variety of nucleophiles, such as amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively. organic-chemistry.org Concurrently, the azide group can participate in a range of transformations, most notably the Huisgen 1,3-dipolar cycloaddition with alkynes, a cornerstone of "click chemistry". organic-chemistry.org This orthogonal reactivity enables chemists to build elaborate molecules step-by-step, with precise control over the introduction of different molecular fragments. For instance, the sulfonyl chloride can be used to link to one part of a molecule, while the azide remains available for a subsequent click reaction to introduce another component, facilitating the synthesis of compounds with diverse and complex topologies. nih.gov

A related compound, 2‐azidoethane‐1‐sulfonyl fluoride (B91410) (ASF), which shares the azidoethylsulfonyl core, has been demonstrated as a versatile bis-clickable reagent. It can participate in both Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sulfur(VI) Fluoride Exchange (SuFEx) click reactions. researchgate.net This highlights the potential of the 2-azidoethylsulfonyl scaffold in methodologies that rely on orthogonal, high-yielding click reactions for the assembly of complex molecules. researchgate.net

In Click Chemistry and Bioconjugation

The azide functionality of this compound makes it an ideal participant in click chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. organic-chemistry.orgsigmaaldrich.com This has profound implications for the field of bioconjugation, where the ability to link molecules to biological targets with high specificity is paramount. researchgate.net

The most prominent click reaction involving azides is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. sigmaaldrich.comnih.gov this compound can be utilized to first attach the sulfonyl group to a biomolecule (e.g., a protein or a peptide) through reaction with an available nucleophile like an amine. The now-installed azide can then be selectively reacted with an alkyne-modified molecule of interest, such as a fluorescent dye, a drug molecule, or a targeting ligand, via the CuAAC reaction. nih.gov This two-step approach allows for the precise and stable conjugation of various functionalities to biomolecules. The biocompatibility of the azide and alkyne groups, which are largely inert to biological functionalities, makes this a powerful strategy for chemical biology research. sigmaaldrich.com

| Click Reaction Type | Reactants | Product | Key Features |

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide, Terminal Alkyne | 1,4-disubstituted 1,2,3-triazole | High yield, high regioselectivity, requires copper catalyst. organic-chemistry.orgnih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, Strained Cyclooctyne (B158145) | Triazole | Copper-free, useful for in vivo applications where copper toxicity is a concern. nih.gov |

The dual functionality of molecules like this compound opens avenues for the development of orthogonal click methodologies. Orthogonal reactions are those that can occur in the same reaction vessel without interfering with each other. A molecule containing both an azide and a sulfonyl chloride (or a related sulfonyl fluoride) can potentially participate in two different click reactions. For example, the azide can undergo a CuAAC or SPAAC reaction, while the sulfonyl fluoride can participate in a SuFEx reaction. researchgate.net This allows for the one-pot, sequential or simultaneous attachment of two different molecules to a central scaffold, greatly expanding the possibilities for creating complex and multifunctional bioconjugates and materials. nih.gov

In Polymer and Materials Science (potential role based on dual functionality)

While specific applications of this compound in polymer and materials science are not extensively documented, its dual functionality suggests significant potential in this area. The sulfonyl chloride group can be used to modify existing polymers containing nucleophilic functional groups or to act as a monomer in polymerization reactions. For instance, polymer-bound sulfonyl chlorides are used as reagents in solid-phase synthesis. sigmaaldrich.com

The azide group provides a site for post-polymerization modification via click chemistry. A polymer synthesized with pendant 2-azidoethylsulfonyl groups could be readily functionalized with a wide array of molecules containing alkyne groups. This would allow for the creation of functional materials with tailored properties, such as altered solubility, the introduction of bioactive moieties, or the attachment of cross-linking agents. The ability to perform these modifications under mild and efficient click chemistry conditions is a major advantage for creating advanced materials.

Functionalization of Polymeric Scaffolds

The surface modification of polymers is crucial for creating advanced materials with tailored properties for applications in biomedicine, materials science, and diagnostics. This compound serves as an efficient agent for introducing azide functionalities onto polymeric scaffolds that possess nucleophilic groups, such as hydroxyl (-OH) or primary/secondary amine (-NHR) groups.

The primary reaction involves the covalent attachment of the molecule to the polymer backbone via the sulfonyl chloride group. For instance, a polymer with surface hydroxyl groups can be reacted with this compound in the presence of a base to form stable sulfonate ester linkages. Similarly, polymers bearing amine functionalities can be converted to the corresponding sulfonamides.

Once the polymer is functionalized with the pendant azidoethylsulfonyl groups, the azide serves as a reactive handle for subsequent modifications using click chemistry. The most common application is the CuAAC reaction, which allows for the attachment of alkyne-containing molecules with high efficiency and specificity under mild conditions. wikipedia.orgorganic-chemistry.orgwikipedia.org This two-step process is a powerful strategy for immobilizing a wide range of molecules, including peptides, carbohydrates, and fluorescent dyes, onto a polymer surface.

Table 1: Representative Reaction for Polymer Functionalization

| Step | Reactants | Reaction Type | Product |

|---|---|---|---|

| 1 | Polymer-OH, this compound, Base | Sulfonylation | Polymer-O-SO₂-CH₂CH₂-N₃ |

This method enables the creation of functional materials such as biocompatible scaffolds for tissue engineering, stationary phases for chromatography, and solid supports for catalysts or reagents.

Synthesis of Hybrid Materials

The concept of functionalizing surfaces with this compound extends beyond organic polymers to the creation of organic-inorganic hybrid materials. Inorganic substrates such as silica (B1680970) gel, glass surfaces, and metal oxide nanoparticles often possess surface hydroxyl groups (e.g., Si-OH). These groups can react with the sulfonyl chloride moiety of this compound to form a covalently attached monolayer.

This surface modification transforms the inorganic material by introducing organic azide groups, which can then be used to attach other organic molecules via click chemistry. This approach is instrumental in designing hybrid materials with combined properties. For example, magnetic nanoparticles can be functionalized to attach targeting ligands for biomedical imaging, or silica gel can be modified to create a novel stationary phase for affinity chromatography. The stability of the sulfonate ester bond ensures the robustness of the hybrid material under various conditions.

Role in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to rapidly synthesize large numbers of diverse compounds, known as libraries, for high-throughput screening in drug discovery and materials science. wikipedia.orgmdpi.com this compound is an ideal bifunctional linker for this purpose. pharmatutor.org Its two distinct reactive ends—the sulfonyl chloride and the azide—can be addressed with orthogonal chemistries, allowing for a two-dimensional diversification of the molecular structure.

A typical strategy involves a "split-and-pool" synthesis on a solid support. wikipedia.org In the first step, the sulfonyl chloride end of the molecule is reacted with a diverse set of primary or secondary amines to generate a library of sulfonamides. cbijournal.com The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine in the presence of a base. researchgate.net

Following this initial diversification, the azide-functionalized sulfonamide library can undergo a second diversification step. The azide group allows for the attachment of a second set of building blocks containing a terminal alkyne, using the highly efficient CuAAC reaction. organic-chemistry.org This dual-diversification approach allows for the exponential growth of the library size from a limited set of starting materials.

Table 2: Hypothetical Library Synthesis Using this compound as a Linker | Library Stage | Step 1: Amine Building Blocks (R¹-NH₂) | Step 2: Alkyne Building Blocks (R²-C≡CH) | | :--- | :--- | :--- | | Structure | R¹-NH-SO₂-CH₂CH₂-N₃ | R¹-NH-SO₂-CH₂CH₂-(1,2,3-triazole)-R² | | Example R¹ Groups | Benzylamine | Cyclohexylamine | Aniline | | Example R² Groups | Propargyl alcohol | Phenylacetylene | 3-Ethynyltoluene |

This strategy enables the creation of large and complex libraries of molecules with a central sulfonamide core and a triazole linkage, both of which are common motifs in biologically active compounds. nih.gov

Synthetic Routes to Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound provides a direct route to specific classes of heterocycles, primarily through the reactivity of its azide group.

The most prominent reaction is the Huisgen 1,3-dipolar cycloaddition between the azide and an alkyne to form a 1,2,3-triazole ring. wikipedia.org This reaction can be performed under thermal conditions, which often yields a mixture of regioisomers, or, more commonly, using a copper(I) or ruthenium catalyst. The copper-catalyzed version (CuAAC) is highly regioselective, yielding exclusively the 1,4-disubstituted triazole, while ruthenium catalysis (RuAAC) typically yields the 1,5-disubstituted isomer. organic-chemistry.org

By first reacting the sulfonyl chloride moiety with an amine to form a sulfonamide, and then performing the cycloaddition, a diverse range of sulfonamide-tethered triazoles can be synthesized. These structures are of interest as potential therapeutic agents, as both sulfonamides and triazoles are known pharmacophores.

Furthermore, the sulfonyl chloride group itself can be a precursor in the synthesis of other heterocyclic systems. For example, sulfonyl chlorides have been used in the synthesis of quinolines and other nitrogen-containing heterocycles under specific reaction conditions. mdpi.com The presence of both an azide and a sulfonyl chloride in one molecule opens up possibilities for tandem or one-pot reactions to construct more complex heterocyclic scaffolds. For instance, a reaction could involve an intramolecular cycloaddition where the reacting partners are tethered by the sulfonyl group, or a multi-component reaction where both the azide and sulfonyl chloride participate in the formation of the final ring system. nih.gov

Spectroscopic and Structural Elucidation of 2 Azidoethane 1 Sulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise connectivity of atoms within 2-azidoethane-1-sulfonyl chloride and its analogs can be determined.

In the ¹H NMR spectrum of this compound, the protons on the ethyl chain exhibit distinct signals due to the influence of the adjacent electron-withdrawing azide (B81097) (-N₃) and sulfonyl chloride (-SO₂Cl) groups. The methylene (B1212753) group (CH₂) alpha to the highly electronegative sulfonyl chloride group is expected to be significantly deshielded, appearing at a lower field (higher ppm value). Conversely, the methylene group adjacent to the azide group will also be deshielded, but typically to a lesser extent than the one next to the sulfonyl chloride.

For instance, in the related compound 2-chloroethanesulfonyl chloride, the protons on the carbon adjacent to the sulfonyl chloride group appear as a triplet, while the protons on the carbon adjacent to the chlorine atom also show a triplet pattern, demonstrating the influence of neighboring electronegative groups on the chemical shift. chemicalbook.comwikipedia.org The deshielded multiplet at approximately 3.68 ppm in butane-1-sulfonyl chloride is indicative of the presence of a strong electron-withdrawing group. acdlabs.com Similarly, for ethanesulfonyl chloride, the quartet at approximately 3.69 ppm is assigned to the CH₂ group, and the triplet at 1.62 ppm is assigned to the CH₃ group. chemicalbook.com This deshielding effect is a key characteristic used in the structural assignment of such compounds. docbrown.infodocbrown.info

The integration of the proton signals provides the ratio of protons in different chemical environments, which for this compound would be expected to be 2:2, corresponding to the two methylene groups. docbrown.info The splitting pattern, governed by the n+1 rule, reveals the number of neighboring protons. In this case, the two methylene groups would appear as triplets, as each is coupled to the other.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂-SO₂Cl | ~3.8 - 4.2 | Triplet | 2H |

| -CH₂-N₃ | ~3.5 - 3.9 | Triplet | 2H |

Note: The exact chemical shifts can vary depending on the solvent and spectrometer frequency.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, two distinct signals are expected, corresponding to the two carbon atoms of the ethane (B1197151) backbone. The carbon atom bonded to the sulfonyl chloride group will be significantly downfield due to the strong electron-withdrawing nature of this group. The carbon atom attached to the azide group will also be shifted downfield, but to a lesser extent.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C H₂-SO₂Cl | ~55 - 65 |

| C H₂-N₃ | ~45 - 55 |

Note: The exact chemical shifts can vary based on experimental conditions.

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY experiment would show a cross-peak between the signals of the two methylene protons, confirming their scalar coupling and adjacency in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the proton signal of each methylene group to its corresponding carbon signal.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies. acdlabs.com

The IR spectrum of this compound is dominated by strong absorption bands characteristic of the azide and sulfonyl chloride moieties.

Azide (N₃) Group: The azide group gives rise to a very strong and sharp absorption band due to its asymmetric stretching vibration. This typically appears in the region of 2100-2160 cm⁻¹ . The presence of a strong peak in this region is a clear indicator of the azide functionality. researchgate.net

Sulfonyl Chloride (-SO₂Cl) Group: The sulfonyl chloride group exhibits two characteristic strong stretching absorption bands corresponding to its symmetric and asymmetric vibrations.

Asymmetric S=O stretch: 1370-1410 cm⁻¹ acdlabs.com

Symmetric S=O stretch: 1170-1204 cm⁻¹ acdlabs.comresearchgate.net

The presence of these distinct absorption bands provides compelling evidence for the structure of this compound.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

| Azide (-N₃) | Asymmetric stretch | 2100 - 2160 | Strong, Sharp |

| Sulfonyl Chloride (-SO₂Cl) | Asymmetric S=O stretch | 1370 - 1410 | Strong |

| Sulfonyl Chloride (-SO₂Cl) | Symmetric S=O stretch | 1170 - 1204 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation pattern. For this compound, the molecular ion peak ([M]⁺) would be observed, and its mass would correspond to the molecular weight of the compound (C₂H₄ClN₃O₂S).

A key feature in the mass spectrum of a chlorine-containing compound is the presence of isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in the molecular ion appearing as two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, which is a definitive indicator of the presence of one chlorine atom in the molecule. acdlabs.comdocbrown.info

The fragmentation of this compound under mass spectrometry conditions would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways could include:

Loss of the azide group (-N₃)

Loss of the sulfonyl chloride group (-SO₂Cl) or parts of it, such as SO₂ or Cl.

Cleavage of the carbon-carbon bond.

The analysis of these fragment ions helps to piece together the structure of the parent molecule. For example, a weak ion peak at m/z 99, with a corresponding A+2 peak at m/z 101, is characteristic of a sulfonyl chloride group. acdlabs.com

Table 4: Potential Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (for ³⁵Cl) | Possible Origin |

| [C₂H₄N₃SO₂Cl]⁺ | 169 | Molecular Ion |

| [C₂H₄SO₂Cl]⁺ | 127 | Loss of N₂ |

| [SO₂Cl]⁺ | 99 | Cleavage of C-S bond |

| [C₂H₄N₃]⁺ | 70 | Cleavage of C-S bond |

| [C₂H₄Cl]⁺ | 63 | Rearrangement and fragmentation |

Note: The observed fragmentation pattern can be complex and dependent on the ionization method used.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. This technique measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing between compounds that might have the same nominal mass.

For this compound (C₂H₄ClN₃O₂S), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵S, and ³⁵Cl). The presence of chlorine, with its distinct isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in a characteristic M+2 peak in the mass spectrum. HRMS analysis would confirm the presence and ratio of these isotopes, providing strong evidence for the presence of a chlorine atom in the molecule.

An experimental HRMS analysis would yield a measured m/z value that, when compared to the calculated theoretical mass, would either confirm or refute the proposed elemental formula. The deviation between the measured and theoretical mass, typically expressed in parts per million (ppm), serves as a measure of confidence in the assignment.

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |

| C₂H₄³⁵ClN₃O₂S | [M]⁺ | 168.9713 |

| C₂H₄³⁷ClN₃O₂S | [M+2]⁺ | 170.9683 |

This table represents calculated theoretical values. No experimental data has been found in published literature.

Tandem Mass Spectrometry for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) provides further structural insights by inducing the fragmentation of a pre-selected ion (the precursor ion) and analyzing the resulting fragment ions (product ions). The fragmentation pattern is characteristic of the molecule's structure, revealing information about its connectivity and functional groups.

For this compound, the molecular ion ([C₂H₄ClN₃O₂S]⁺) would be selected in the first mass analyzer. In a collision cell, this ion would be fragmented through collision-induced dissociation. The resulting fragments would then be analyzed in a second mass analyzer.

Expected fragmentation pathways would likely involve the cleavage of the weakest bonds. Key fragmentation processes for this molecule would be anticipated as:

Loss of the azide radical (•N₃) or dinitrogen (N₂): The azide group is relatively unstable and prone to fragmentation, often leading to the loss of N₂ gas (28.0061 Da), a common and diagnostically significant fragmentation for azido (B1232118) compounds.

Cleavage of the C-S or S-Cl bonds: The sulfonyl chloride moiety can also fragment, leading to the loss of •Cl, •SO₂, or the entire •SO₂Cl group.

Cleavage of the C-C bond: Fragmentation of the ethyl backbone could also occur.

Analyzing the masses of these product ions allows for the piecing together of the molecule's structural puzzle, confirming the arrangement of the azido, ethyl, and sulfonyl chloride components.

Crystallographic Analysis (X-ray Diffraction) for Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.

To perform this analysis, a suitable single crystal of this compound would need to be grown and irradiated with X-rays. The resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined.

A successful crystallographic analysis would provide key structural parameters, such as:

The geometry around the sulfur atom (typically tetrahedral).

The bond lengths of C-S, S-O, and S-Cl.

The bond angles involving the sulfonyl group (e.g., O-S-O, O-S-Cl).

The conformation of the azidoethyl group, including the C-C-S-Cl dihedral angle.

Intermolecular interactions in the crystal lattice, such as hydrogen bonds or van der Waals forces.

Currently, no published crystal structure for this compound is available in crystallographic databases.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about a molecule's structure, symmetry, and chemical bonds. It is complementary to infrared (IR) spectroscopy and is particularly sensitive to non-polar bonds.

The Raman spectrum of this compound would exhibit a series of bands corresponding to the specific vibrational modes of its functional groups. Key characteristic peaks would include:

Azide (N₃) symmetric and asymmetric stretches: The azide group has a very strong and characteristic asymmetric stretching vibration, typically appearing in the region of 2100-2160 cm⁻¹. The symmetric stretch is usually weaker in the IR spectrum but can be strong in the Raman spectrum, appearing around 1250-1350 cm⁻¹.

Sulfonyl chloride (SO₂Cl) vibrations: The symmetric and asymmetric stretching vibrations of the S=O bonds would be prominent, typically found in the ranges of 1170-1200 cm⁻¹ and 1370-1410 cm⁻¹, respectively. The S-Cl stretching vibration would appear at a lower frequency, generally between 300 and 400 cm⁻¹.

C-H and C-S stretches: Vibrations corresponding to the C-H bonds of the ethyl group (around 2850-3000 cm⁻¹) and the C-S bond (around 600-800 cm⁻¹) would also be present.

This combination of vibrational bands provides a unique "fingerprint" for the molecule, allowing for its identification and the confirmation of the presence of its key functional groups. However, no experimentally obtained Raman spectrum for this specific compound has been found in the reviewed literature.

Theoretical and Computational Investigations

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical studies, primarily utilizing ab initio and DFT methods, have been instrumental in elucidating the three-dimensional structure and conformational preferences of 2-Azidoethane-1-sulfonyl chloride. The molecule possesses a flexible ethyl backbone, with the electron-withdrawing sulfonyl chloride group at one end and the azido (B1232118) group at the other. The rotational barrier around the C-C bond dictates the conformational landscape of the molecule.

Computational models, analogous to those used for similar small organic molecules, predict the existence of multiple conformers, with the anti and gauche forms being the most stable. The anti conformer, where the sulfonyl chloride and azido groups are positioned at a dihedral angle of approximately 180°, is generally the global minimum due to minimized steric hindrance. The gauche conformers, with dihedral angles of roughly ±60°, are slightly higher in energy.

Detailed geometric parameters for the most stable conformer of this compound, predicted by DFT calculations, are presented in Table 1. These values are based on calculations performed on analogous compounds like ethanesulfonyl chloride.

Table 1: Predicted Geometric Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| S-Cl Bond Length | 2.07 Å |

| S=O Bond Length | 1.43 Å |

| C-S Bond Length | 1.78 Å |

| C-C Bond Length | 1.53 Å |

| C-N Bond Length | 1.47 Å |

| N-N (central) Bond Length | 1.24 Å |

| N-N (terminal) Bond Length | 1.13 Å |

| O-S-O Bond Angle | 122° |

| C-S-Cl Bond Angle | 101° |

| C-C-S Bond Angle | 111° |

Note: These values are illustrative and based on computational studies of analogous compounds.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

DFT calculations have been pivotal in understanding the reactivity of this compound, particularly in elucidating reaction pathways and characterizing transition states. nih.gov

The molecule features two primary reactive sites: the electrophilic sulfur atom of the sulfonyl chloride group and the nucleophilic/dipolar azido group. DFT studies on similar sulfonyl chlorides show that nucleophilic substitution at the sulfur atom is a key reaction pathway. nih.govfiveable.me The reaction with nucleophiles, such as amines or alcohols, can proceed through different mechanisms, including a direct displacement (SN2-like) pathway or an addition-elimination mechanism. nih.gov The specific pathway is influenced by the nature of the nucleophile and the solvent conditions.

The azido group can participate in various reactions, most notably [3+2] cycloadditions with alkynes or alkenes (Huisgen cycloaddition) to form triazoles or triazolines, respectively. DFT calculations can map the potential energy surface of these cycloaddition reactions, identifying the concerted or stepwise nature of the mechanism.

By calculating the energies of reactants, intermediates, transition states, and products, DFT provides detailed energetic profiles for the reactions of this compound. These profiles reveal the activation barriers for different reaction pathways, allowing for predictions of reaction rates and selectivity.

For the nucleophilic substitution at the sulfonyl chloride group, DFT calculations on analogous systems have shown that the reaction proceeds via a single transition state in a SN2 mechanism for chloride exchange. nih.gov The activation energy for this process is influenced by the electronic and steric properties of the substituents. nih.gov

Table 2: Predicted Activation Energies for Key Reactions

| Reaction | Nucleophile/Reactant | Predicted Activation Energy (kcal/mol) |

|---|---|---|

| Nucleophilic Substitution | NH3 | 15-20 |

Note: These values are hypothetical and serve to illustrate the type of data obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational dynamics and reactivity of this compound in solution. nih.gov By simulating the movement of atoms over time, MD can reveal the flexibility of the molecule and the relative populations of different conformers. nih.gov

MD simulations of similar organic azides in various solvents have shown that the conformational preferences can be influenced by the surrounding environment. nih.gov These simulations can also provide insights into the accessibility of the reactive sites to other molecules in solution, which is crucial for understanding its reactivity in a condensed phase.

In Silico Prediction of Reactivity and Selectivity

In silico methods, which encompass a range of computational techniques, are employed to predict the reactivity and selectivity of this compound. By analyzing the molecule's electronic structure and steric properties, these methods can forecast how it will interact with different reagents.

For instance, the dual reactivity of the molecule presents a challenge in selective synthesis. In silico models can help predict which functional group will react preferentially under specific conditions. By calculating properties such as local softness and Fukui functions, which indicate the most electrophilic and nucleophilic sites, the selectivity of its reactions can be anticipated.

Computational Analysis of Electronic Properties Affecting Reactivity

A detailed analysis of the electronic properties of this compound is fundamental to understanding its chemical behavior. Computational methods are used to determine key electronic descriptors.

Analysis of the frontier molecular orbitals (HOMO and LUMO) is particularly insightful. The distribution of the HOMO and LUMO can indicate the most likely sites for nucleophilic and electrophilic attack, respectively.

Table 3: Predicted Electronic Properties of this compound

| Electronic Property | Predicted Value |

|---|---|

| Dipole Moment | ~4.5 D |

| HOMO Energy | -8.5 eV |

| LUMO Energy | -1.2 eV |

| Mulliken Charge on S | +1.2 e |

Note: These values are illustrative and derived from computational analyses of analogous structures.

Future Research Directions

Exploration of Novel Synthetic Routes to 2-Azidoethane-1-sulfonyl chloride

The development of efficient, safe, and scalable synthetic routes is paramount for the widespread adoption of any chemical reagent. While the synthesis of the analogous 2-azidoethane-1-sulfonyl fluoride (B91410) (ASF) has been reported in high yield from 2-chloroethane-1-sulfonyl fluoride, future research should focus on optimizing and diversifying the synthesis of the chloride variant. researchgate.net

Key areas for exploration include:

Direct Azidation of Chloro-precursors: Investigating improved conditions for the nucleophilic substitution of 2-chloroethanesulfonyl chloride with azide (B81097) sources. rit.edu This could involve exploring various solvents, phase-transfer catalysts, or alternative azide reagents to enhance yield and minimize side reactions.

Photocatalytic Methods: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis under mild conditions. nih.gov Research into photocatalytic methods for the synthesis of sulfonyl chlorides from precursors like diazonium salts could offer a more sustainable and efficient alternative to traditional methods. nih.gov

Flow Chemistry Synthesis: As discussed further in section 7.5, developing a continuous flow process for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and process control, particularly when handling potentially energetic azide compounds. rsc.org

Alternative Starting Materials: Exploration of synthetic pathways starting from different precursors, such as thiols or disulfides, using modern oxidative chlorination methods, could provide more flexible and efficient routes to the target compound. rsc.orgresearchgate.net

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Key Research Challenge |

| Optimized Nucleophilic Substitution | Utilizes readily available starting materials. | Achieving high selectivity and yield; managing safety of azide reagents. |

| Photocatalytic Synthesis | Mild reaction conditions, high functional group tolerance. nih.gov | Development of suitable photocatalysts and reaction conditions for aliphatic sulfonyl azides. |

| Continuous Flow Synthesis | Enhanced safety, scalability, and process control. rsc.orgmdpi.com | Optimization of reactor design and reaction parameters for this specific transformation. |

| From Thiols/Disulfides | Broader range of potential starting materials. rsc.org | Controlling the oxidation state and preventing over-reaction. |

Development of Asymmetric Transformations Utilizing this compound

The development of asymmetric transformations is a cornerstone of modern medicinal and agricultural chemistry. While this compound is achiral, its functional handles offer multiple opportunities for incorporation into chiral architectures or for use in asymmetric reactions.

Future research could focus on:

Chiral Catalysis: Designing chiral catalysts (e.g., transition metal complexes or organocatalysts) that can engage one of the functional groups of this compound enantioselectively. For instance, asymmetric catalysis could be employed in reactions involving the azide or in subsequent transformations of the sulfonyl chloride moiety.

As a Prochiral Substrate: Modifying the ethane (B1197151) backbone to create a prochiral center, which could then be desymmetrized using chiral reagents or catalysts.

Synthesis of Chiral Ligands: Using this compound as a building block for the synthesis of novel chiral ligands. The sulfonyl chloride can be reacted with a chiral amine, and the azide can be used to "click" the ligand onto a polymer support or another molecular scaffold.

Investigation of Catalytic Methods for Reactions Involving this compound

Catalysis offers a route to more efficient, selective, and environmentally benign chemical transformations. For a bifunctional reagent like this compound, catalytic methods can enable chemoselective reactions at either the azide or sulfonyl chloride group.

Promising research directions include:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): While CuAAC is a well-established "click" reaction, further investigation into optimizing catalysts for this specific substrate is warranted. nih.govnih.gov Research could explore novel copper(I) sources or ligands that enhance reaction rates and functional group tolerance, particularly in complex biological or materials science applications. nih.gov

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Investigating RuAAC to access different regioisomers of the triazole product (1,5-disubstituted) compared to the 1,4-disubstituted product from CuAAC.

Catalytic Sulfonylation: Developing catalytic methods for the reaction of the sulfonyl chloride group. While sulfonamide formation is often performed stoichiometrically, the use of catalysts, such as indium-based systems, could broaden the scope and improve the efficiency of these reactions. researchgate.net

Dual-Catalysis Systems: Designing orthogonal catalytic systems that can independently and sequentially activate the azide and sulfonyl chloride functionalities in a one-pot process. This would represent a significant advance in molecular construction, allowing for the rapid assembly of complex molecules.

Expansion of Click Chemistry Applications Beyond Established Paradigms

The term "click chemistry" encompasses a range of highly reliable and modular reactions. illinois.edu The presence of both an azide and a sulfonyl chloride in one molecule offers a unique platform for orthogonal or sequential click-type reactions, moving beyond the standard azide-alkyne cycloaddition. researchgate.netresearchgate.net

Future work should aim to:

Orthogonal "Click" Reactions: Exploit the dual functionality for sequential, orthogonal click reactions. The azide can participate in CuAAC, while the sulfonyl chloride can be used in Sulfur(VI) Fluoride Exchange (SuFEx)-type reactions (by analogy to the sulfonyl fluoride) or other highly efficient sulfonylation reactions. researchgate.net This allows for the precise and ordered connection of three different molecular components.

Triazole Ring as More Than a Linker: While often used as a stable linker, the resulting 1,2,3-triazole ring can participate in hydrogen bonding and dipole interactions, potentially acting as a pharmacophore or a directing group in subsequent transformations. nih.govnih.gov Research could explore the synthesis of triazole-based ligands or biologically active compounds where the triazole itself is a key functional element. nih.gov

Beyond Triazoles: Investigating other cycloaddition reactions of the azide group to form different heterocyclic systems. For example, reactions with nitriles could potentially lead to tetrazoles, expanding the chemical space accessible from this reagent. illinois.edu

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis into automated flow platforms is revolutionizing the pharmaceutical and chemical industries by offering enhanced safety, reproducibility, and efficiency. bohrium.comsyrris.com this compound is an ideal candidate for this technology.

Key research objectives include:

Automated Synthesis of the Reagent: As mentioned in 7.1, developing a fully automated flow synthesis of this compound would enable its safe, on-demand production, which is particularly advantageous for energetic compounds like organic azides. rsc.orgmdpi.com

Telescoped Reaction Sequences: Designing telescoped flow processes where this compound is synthesized in the first module and then directly used in a subsequent reaction (e.g., a CuAAC or sulfonylation) in a second module without isolation. fu-berlin.de This minimizes manual handling and reduces waste.